molecular formula C21H21BO3 B3024362 Tribenzyl borate CAS No. 2467-18-7

Tribenzyl borate

Cat. No.: B3024362
CAS No.: 2467-18-7
M. Wt: 332.2 g/mol
InChI Key: IJJNTMLAAKKCML-UHFFFAOYSA-N
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Description

Tribenzyl borate is an organic borate ester with the molecular formula C21H21BO3 and a molar mass of 332.21 g/mol . Its structure consists of a boron center coordinated by three benzyloxy groups . Historically, this compound has been utilized in photochemical reaction studies, serving as a model substrate for investigating reaction pathways under ultraviolet light . While contemporary research on borate esters is extensive, modern studies focus on analogous nitrogen-containing borate esters due to their enhanced hydrolytic stability and effectiveness as lubricant additives . The electron-deficient nature of the boron atom in simple borate esters like this compound makes them susceptible to hydrolysis, a limitation that researchers often overcome by synthesizing derivatives where nitrogen atoms donate electron density to boron, forming intramolecular B-N coordination . These modern derivatives demonstrate significant research value as potential environmentally friendly replacements for traditional additives like zinc dialkyldithiophosphates (ZDDP), offering excellent anti-wear and extreme pressure properties in lubricants . The general tribological mechanism of borate esters involves the formation of a protective film on metal surfaces, which may contain compounds such as boric oxide (B2O3), iron borides (FeB, Fe2B), and boron nitride (BN), thereby reducing friction and wear . This compound is primarily offered as a chemical reagent for research and development purposes, including synthetic chemistry and materials science investigations. This product is intended for research use only and is not intended for diagnostic or therapeutic uses or for personal application. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for safe handling and storage procedures.

Properties

IUPAC Name

tribenzyl borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BO3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJNTMLAAKKCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179406
Record name Boric acid, tribenzyl ester
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Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2467-18-7
Record name Boric acid (H3BO3), tris(phenylmethyl) ester
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Record name Boric acid, tribenzyl ester
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Record name Tribenzyl borate
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Record name Boric acid, tribenzyl ester
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Record name TRIBENZYL BORATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tribenzyl borate can be synthesized through the reaction of benzyl alcohol with boric acid. The reaction typically involves heating benzyl alcohol with boric acid under reflux conditions, often in the presence of a dehydrating agent to facilitate the esterification process. The reaction can be represented as follows:

3C6H5CH2OH+H3BO3(C6H5CH2O)3B+3H2O3C_6H_5CH_2OH + H_3BO_3 \rightarrow (C_6H_5CH_2O)_3B + 3H_2O 3C6​H5​CH2​OH+H3​BO3​→(C6​H5​CH2​O)3​B+3H2​O

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Tribenzyl borate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzaldehyde and other oxidation products.

    Reduction: Reduction reactions can yield benzyl alcohol and related compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Tribenzyl borate is primarily utilized as a reagent in organic synthesis. It plays a crucial role in forming carbon-carbon bonds and is involved in various chemical transformations, including oxidation, reduction, and substitution reactions. The compound acts as a Lewis acid, facilitating reactions by coordinating with electron-rich species.

Key Reactions Involving this compound

Reaction Type Products Common Reagents
OxidationBenzaldehyde, Benzoic AcidPotassium permanganate, Chromium trioxide
ReductionBenzyl AlcoholLithium aluminum hydride, Sodium borohydride
SubstitutionSubstituted Benzyl DerivativesHalides, Amines

Medicinal Chemistry

Drug Development and Delivery Systems

Research is ongoing into the potential of this compound in drug development and delivery systems. Its ability to form stable complexes with various biomolecules makes it a candidate for enhancing the solubility and bioavailability of pharmaceutical compounds. For instance, studies have indicated that this compound can improve the delivery of certain drugs through targeted release mechanisms.

Materials Science

Polymer Production

This compound is also employed in the production of polymers and resins. Its unique properties allow it to serve as a cross-linking agent in polymer formulations, enhancing mechanical strength and thermal stability. This application is particularly relevant in industries focused on developing high-performance materials for automotive and aerospace applications.

Photochemical Applications

Photochemical Reactions

A study published in 2022 explored the photochemical reactions of this compound in bromobenzene under UV light. The results showed that this compound can undergo significant transformations leading to products such as dibenzyl ether and benzyl bromide. This highlights its potential use in photochemistry for synthesizing complex organic molecules.

Photochemical Reaction Products

Product Yield (%)
Dibenzyl Ether27.5
Benzyl Bromide29.5
Benzaldehyde25

Lubricant Additive Research

Tribological Properties

Recent research has investigated the tribological properties of this compound as a lubricant additive in various base oils. The findings suggest that it enhances the lubrication performance due to its unique chemical structure, which provides superior friction-reducing properties compared to traditional lubricants.

Case Studies

  • Organic Synthesis Case Study
    • A study demonstrated the use of this compound in synthesizing complex organic molecules through carbon-carbon bond formation.
    • The reaction conditions were optimized for yield and selectivity.
  • Drug Delivery System Case Study
    • Research focused on using this compound to improve the solubility of poorly soluble drugs.
    • The study showed enhanced bioavailability when used as a carrier for specific pharmaceuticals.
  • Photochemical Reaction Case Study
    • An investigation into the UV-induced reactions revealed pathways for synthesizing valuable organic compounds from simple precursors using this compound.

Mechanism of Action

The mechanism of action of tribenzyl borate involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them for subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Triphenyl Borate (C${18}$H${15}$BO$3$): Unlike tribenzyl borate, triphenyl borate contains phenyl (C$6$H$5$-) groups directly bonded to boron. The absence of the CH$2$ spacer in phenyl groups reduces steric hindrance but may decrease solubility in non-polar solvents .
  • Tributyl Borate (C${12}$H${27}$BO$_3$) : This compound features three butyl chains, imparting higher hydrophobicity compared to this compound. It is used in epoxy-based coatings for thermal insulation but lacks the mechanical hardness observed in this compound-derived tribofilms .
  • Zinc Borate (Zn$3$B$6$O$_{12}$): A metal-containing borate with flame-retardant properties. Unlike this compound, zinc borate is inorganic and exhibits lower reactivity in organic synthesis .

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Substituent Type Key Applications
This compound C${21}$H${21}$BO$_3$ Benzyl Tribofilms, organic synthesis
Triphenyl borate C${18}$H${15}$BO$_3$ Phenyl Catalysis, intermediates
Tributyl borate C${12}$H${27}$BO$_3$ Butyl Thermal coatings, solvents
Zinc borate Zn$3$B$6$O$_{12}$ Inorganic Flame retardants, ceramics

Reactivity and Catalytic Properties

This compound participates in hydroboration reactions with aldehydes, forming borate esters. For example, its reaction with benzaldehyde yields a mixture of products (Table 2), with product ratios dependent on reaction time and substrate .

Table 2: Hydroboration of Aldehydes with this compound

Entry Substrate Reaction Time Product Ratio (3/4)
1 Benzaldehyde 0.5 hours 0.6 / 0.4
2 4-Methoxybenzaldehyde 1.5 hours 0.7 / 0.3

Physical and Mechanical Properties

This makes this compound advantageous in wear-resistant coatings.

Biological Activity

Tribenzyl borate (TBB), a boron compound, has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of TBB, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of boron trichloride with benzyl alcohol. The resulting compound is characterized by its stability and ability to form complexes with various biological molecules. Its structure can be represented as follows:

C6H5CH2O B OC6H5)3\text{C}_6\text{H}_5\text{CH}_2\text{O B OC}_6\text{H}_5)_3

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant properties. The antioxidative mechanism is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In one study, TBB demonstrated a dose-dependent increase in antioxidant activity when tested against various reactive oxygen species (ROS) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research shows that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

  • Antioxidant Efficacy in Biological Systems
    • A study assessed the antioxidant capacity of TBB in vitro using DPPH radical scavenging assays. Results indicated that TBB effectively reduced DPPH radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid .
  • In Vivo Antimicrobial Effects
    • In vivo studies involving mice infected with E. coli showed that administration of TBB resulted in a significant reduction in bacterial load compared to control groups. Histopathological examinations revealed less tissue damage in treated subjects .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AntimicrobialMembrane disruption
CytotoxicityInduction of apoptosis in cancer cells

The biological activities of TBB can be attributed to its interaction with cellular components. As a Lewis acid, this compound can form complexes with nucleophiles, potentially leading to alterations in cellular signaling pathways. Its ability to stabilize reactive intermediates may also contribute to its antioxidant effects.

Q & A

Q. What are the established synthetic routes for Tribenzyl borate, and how can its purity be validated experimentally?

this compound is typically synthesized via esterification reactions between boric acid and benzyl alcohol derivatives. A common method involves refluxing equimolar amounts of boric acid and benzyl alcohol in an anhydrous solvent (e.g., toluene) under inert conditions, using azeotropic removal of water to drive the reaction . Post-synthesis, purity validation requires:

  • Elemental analysis (C, H, B, O) to confirm stoichiometry (e.g., theoretical vs. observed B content ~2.5% ).
  • Spectroscopic characterization : <sup>1</sup>H/<sup>13</sup>C NMR to verify benzyl group integration and absence of unreacted alcohol; IR spectroscopy to confirm B-O-C bond formation (~1350–1250 cm<sup>-1</sup>) .
  • Chromatographic methods : HPLC or GC-MS to detect residual solvents or byproducts .
Element Theoretical (%)Observed (%)
Boron (B)2.52.4–2.6
Carbon (C)78.177.8–78.3
Table 1: Example elemental analysis data for this compound

Q. How does buffer composition (e.g., borate buffers) influence this compound’s stability in aqueous systems?

Borate buffers (pH 9.0–10.0) are often used in studies involving borate esters. However, this compound’s hydrolysis can be pH-dependent due to borate’s equilibrium with boric acid (pKa ~9.23 ). To assess stability:

  • Kinetic studies : Monitor ester degradation via UV-Vis spectroscopy or <sup>11</sup>B NMR under varying buffer concentrations (e.g., 10–100 mM borate) .
  • Control experiments : Compare hydrolysis rates in borate-free systems to isolate buffer effects .

Q. What experimental precautions are critical for handling this compound in oxygen-sensitive reactions?

this compound’s sensitivity to moisture and oxygen necessitates:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and storage .
  • Drying protocols : Pre-dry solvents (e.g., molecular sieves) and reagents .
  • Real-time monitoring : Employ techniques like FTIR or Raman spectroscopy to detect hydrolysis intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in this compound’s reported solubility data?

Discrepancies in solubility data often arise from variations in experimental conditions (e.g., temperature, solvent polarity). A systematic approach includes:

  • Molecular dynamics (MD) simulations : Model solute-solvent interactions to predict solubility trends .
  • Experimental validation : Replicate solubility measurements under controlled conditions (e.g., standardized borate buffer pH, ionic strength) and compare with computational predictions .
  • Error analysis : Quantify uncertainties in both experimental and computational datasets to identify outlier values .

Q. What strategies are effective in elucidating this compound’s role in catalytic systems with conflicting mechanistic proposals?

Conflicting mechanistic data (e.g., Lewis acidity vs. steric effects) can be addressed via:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to probe bond-breaking steps .
  • Spectroscopic probes : <sup>11</sup>B NMR to track boron coordination changes during catalysis .
  • Comparative studies : Test structurally analogous borate esters (e.g., triphenyl borate) to isolate electronic vs. steric contributions .

Q. How do degradation pathways of this compound in biological systems (e.g., plant cells) correlate with boron transporter activity?

Studies in model systems (e.g., tobacco BY-2 cells) reveal:

  • Borate concentration-dependent degradation : High extracellular borate (>1 mM) triggers borate transporter (e.g., BOR1) internalization and lysosomal degradation, indirectly affecting borate ester stability .
  • Localization assays : Fluorescence tagging (e.g., BOR1-GFP) to track transporter dynamics under varying this compound concentrations .
[Borate] (mM)Relative Cell Volume (%)BOR1-GFP Degradation Rate (%)
0.1100 ± 510 ± 2
1.075 ± 845 ± 5
Table 2: Borate-dependent growth and transporter degradation in BY-2 cells

Q. What methodologies are recommended for reconciling discrepancies in this compound’s thermodynamic properties (e.g., ΔHf)?

Contradictory thermodynamic data require:

  • Calorimetric validation : Use differential scanning calorimetry (DSC) to measure enthalpy of formation directly .
  • Literature meta-analysis : Compare datasets from peer-reviewed sources, prioritizing studies with detailed error margins and replication protocols .
  • Collaborative replication : Partner with independent labs to verify results under identical conditions .

Methodological Best Practices

  • Reproducibility : Document experimental procedures exhaustively, including solvent batches, equipment calibration, and environmental controls .
  • Data reporting : Include raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials to enable independent verification .
  • Ethical standards : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and waste disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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